4-Iodo-6-methoxynicotinaldehyde
Description
4-Iodo-6-methoxynicotinaldehyde (C₇H₆INO₂, molecular weight 279.03 g/mol) is a halogenated nicotinaldehyde derivative characterized by a methoxy group at the 6-position and an iodine substituent at the 4-position of the pyridine ring. Its aldehyde functionality at the 2-position makes it a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as naphthyridines . The compound is synthesized via lithiation and iodination of 6-methoxynicotinaldehyde using n-BuLi and iodine, as described in the Sonogashira-Hagihara coupling protocol for acetylene derivatives . Key spectroscopic data includes a distinctive ¹H NMR signal at δ 9.95 ppm (aldehyde proton), with additional peaks at δ 8.53 ppm (pyridine H-5), δ 7.32 ppm (pyridine H-3), and δ 3.98 ppm (methoxy group) .
Properties
IUPAC Name |
4-iodo-6-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVMDONQQKRTID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)I)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301269145 | |
| Record name | 4-Iodo-6-methoxy-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893566-85-3 | |
| Record name | 4-Iodo-6-methoxy-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893566-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-6-methoxy-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methoxynicotinaldehyde typically involves the iodination of 6-methoxynicotinaldehyde. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the nicotinaldehyde ring. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the selective iodination of the compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-6-methoxynicotinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Products: Various substituted nicotinaldehyde derivatives.
Oxidation Products: 4-Iodo-6-methoxynicotinic acid.
Reduction Products: 4-Iodo-6-methoxynicotinalcohol.
Coupling Products: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
4-Iodo-6-methoxynicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Iodo-6-methoxynicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom and methoxy group can influence its binding affinity and specificity towards these targets, thereby affecting its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between 4-Iodo-6-methoxynicotinaldehyde and analogous compounds, focusing on structural features, reactivity, and applications:
Substituent Effects on Reactivity
- Iodine vs. Hydrogen: The 4-iodo substituent in this compound enhances its electrophilicity, facilitating cross-coupling reactions (e.g., Sonogashira) compared to non-halogenated analogs like 6-methoxynicotinaldehyde. The iodine atom also increases molecular weight and polarizability, improving crystallinity for NMR characterization .
- Methoxy vs. Phenoxy: The 6-methoxy group in this compound provides moderate electron-donating effects, stabilizing the pyridine ring during lithiation. In contrast, 6-(4-Iodophenoxy)-nicotinamide’s phenoxy group introduces steric bulk and lipophilicity, favoring interactions in biological systems .
- Aldehyde vs. Amide: The aldehyde group in this compound enables condensation reactions (e.g., with ethanol to form naphthyridines), whereas the amide group in 6-(4-Iodophenoxy)-nicotinamide limits reactivity to nucleophilic substitutions or hydrogen bonding in drug design .
Spectroscopic Differentiation
- ¹H NMR: The aldehyde proton (δ 9.95 ppm) in this compound is absent in amide analogs like 6-(4-Iodophenoxy)-nicotinamide, which instead exhibit NH signals near δ 6.5–7.5 ppm .
- Molecular Weight: this compound (279.03 g/mol) is lighter than 6-(4-Iodophenoxy)-nicotinamide (340.12 g/mol) due to the latter’s phenoxy and amide groups .
Biological Activity
4-Iodo-6-methoxynicotinaldehyde (IMNA) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The presence of an iodine atom at the fourth position and a methoxy group at the sixth position on the nicotinaldehyde ring contributes to its distinctive chemical properties and biological activities.
The biological activity of IMNA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The iodine atom and methoxy group play crucial roles in modulating binding affinity and specificity towards these targets, influencing biochemical pathways involved in disease processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : IMNA has been investigated for its potential antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its efficacy against pathogens such as Staphylococcus aureus and E. coli, with minimal inhibitory concentration (MIC) values indicating significant antibacterial activity .
- Anticancer Potential : The compound has also shown promise in cancer research, particularly in inhibiting the growth of certain cancer cell lines. Studies suggest that IMNA may induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation and apoptosis .
- Inhibition of Matrix Metalloproteinases (MMPs) : IMNA has been shown to inhibit MMP9, an enzyme implicated in various pathological conditions, including cancer metastasis and inflammation. This inhibition may contribute to its anticancer and anti-inflammatory effects .
Case Studies
- Antibacterial Activity : A study assessed the antibacterial efficacy of IMNA against multiple bacterial strains. Results indicated that IMNA exhibited a broad spectrum of activity, with particularly low MIC values against methicillin-resistant Staphylococcus aureus (MRSA) strains .
- Anticancer Activity : In a cell line study, IMNA was tested against breast cancer cells, showing a dose-dependent reduction in cell viability. Mechanistic studies revealed that IMNA induces apoptosis through caspase activation .
- MMP Inhibition : Research highlighted the role of IMNA in inhibiting MMP9 activity, suggesting that it could be beneficial in treating diseases characterized by excessive MMP activity, such as cancer and chronic inflammatory conditions .
Data Tables
Table 1: Biological Activities of this compound
Table 2: Structural Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₇H₆INO₂ | Iodine at position 4 |
| 4-Bromo-6-methoxynicotinaldehyde | C₇H₆BrNO₂ | Bromine at position 4 |
| 6-Methoxynicotinaldehyde | C₆H₅NO₂ | No halogen substituent |
Q & A
Q. How can researchers optimize the synthesis of 4-Iodo-6-methoxynicotinaldehyde to improve yield and purity?
Methodological Answer: Optimization involves systematic variation of reaction parameters:
- Iodination conditions : Test iodinating agents (e.g., NIS, I₂/KI) under controlled temperatures (40–80°C) to minimize byproducts .
- Aldehyde protection : Use protecting groups (e.g., acetal) during methoxy group introduction to prevent side reactions .
- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm methoxy (δ ~3.8–4.0 ppm) and aldehyde (δ ~9.8–10.0 ppm) groups. Iodo substituents cause deshielding in adjacent carbons .
- FT-IR : Validate aldehyde (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic pattern for iodine .
Advanced Research Questions
Q. How can contradictory spectral data for this compound be resolved in cross-coupling reactions?
Methodological Answer:
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 6-Hydroxynicotinaldehyde derivatives) to identify shifts caused by iodine’s electron-withdrawing effects .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and validate experimental data .
- Reaction monitoring : Employ in-situ techniques like ReactIR to track intermediates and confirm mechanistic pathways .
Q. What experimental design strategies mitigate challenges in studying the compound’s reactivity under aerobic vs. inert conditions?
Methodological Answer:
- Controlled atmosphere : Use Schlenk lines or gloveboxes for inert conditions; compare results with reactions under ambient oxygen .
- Radical scavengers : Add TEMPO or BHT to assess radical-mediated pathways in aerobic reactions .
- Kinetic studies : Monitor reaction progress via GC-MS or HPLC to quantify oxidative decomposition products .
Q. How do researchers address discrepancies in reported melting points or solubility data for this compound?
Methodological Answer:
- Reproducibility protocols : Standardize solvent systems (e.g., DMSO vs. THF) and heating rates (1–2°C/min) during melting point determination .
- Crystallography : Perform single-crystal X-ray diffraction to confirm polymorphic variations .
- Meta-analysis : Aggregate data from peer-reviewed journals (e.g., Chemical & Pharmaceutical Bulletin) to identify outliers .
Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing catalytic efficiency in reactions involving this compound?
Methodological Answer:
Q. How should researchers document and archive spectral data to ensure reproducibility?
Methodological Answer:
- Digital repositories : Upload raw NMR/IR files to platforms like Zenodo or institutional databases .
- Metadata tagging : Include instrument parameters (e.g., NMR frequency, solvent) and calibration standards .
- FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable .
Advanced Synthesis Applications
Q. What strategies enable the use of this compound in palladium-catalyzed cross-coupling reactions?
Methodological Answer:
- Ligand selection : Test bidentate ligands (e.g., XPhos) to enhance oxidative addition of the iodo group .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for stability of the aldehyde moiety .
- Substrate scope : Screen arylboronic acids with varying electronic profiles to assess coupling efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
